molecular formula C11H8BrN B2503436 4-(3-Bromophenyl)pyridine CAS No. 4373-72-2

4-(3-Bromophenyl)pyridine

Cat. No.: B2503436
CAS No.: 4373-72-2
M. Wt: 234.096
InChI Key: LCTYNEHIFPECNL-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 3-bromophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or toluene) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine or phenyl ring.

Common Reagents and Conditions:

Major Products:

    Substituted Pyridines: Products with various functional groups replacing the bromine atom.

    Biaryl Compounds: Products formed through coupling reactions with other aryl halides or boronic acids.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4-(3-Bromophenyl)pyridine is unique due to the specific positioning of the bromine atom on the meta position of the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical transformations and biological activities compared to its analogs.

Properties

IUPAC Name

4-(3-bromophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYNEHIFPECNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-72-2
Record name 4-(3-Bromophenyl)pyridine
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Synthesis routes and methods

Procedure details

Prepared according to the general procedure Coupling-1 using 4-pyridinylboronic acid and 1,3-dibromobenzene. Flash chromatography (Hexane:EtOAc, 70:30) afforded the title compound.
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